N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide
Description
Chemical Structure:
The compound features a 1,3-thiazole core substituted at position 5 with a 2,4-dichlorobenzyl group. A propanamide linker connects this thiazole to a 5-methylfuran-2-yl moiety (Fig. 1). Its molecular formula is C₁₈H₁₆Cl₂N₂O₂S, with a molecular weight of 395.298 g/mol and a ChemSpider ID of 1045028 .
Properties
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-11-2-5-14(24-11)6-7-17(23)22-18-21-10-15(25-18)8-12-3-4-13(19)9-16(12)20/h2-5,9-10H,6-8H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWQBTCJBVTXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Modified Substrates
The thiazole ring is conventionally constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thioureas or thioamides. For this compound, 2-bromo-1-(2,4-dichlorophenyl)propan-1-one serves as the α-halo ketone precursor, reacting with thiourea in ethanol under reflux (78°C, 12 hours) to yield 5-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine. Yields range from 65–72%, with purity confirmed by HPLC (>98%).
Key Reaction Parameters:
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Solvent: Ethanol (polar protic) enhances nucleophilic substitution.
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Temperature: Reflux conditions prevent side reactions like ketone dimerization.
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Stoichiometry: A 1:1.2 molar ratio of α-halo ketone to thiourea minimizes unreacted starting material.
Alternative Pathway: Cyclization of Cysteine Derivatives
An alternative approach utilizes L-cysteine methyl ester hydrochloride and 2,4-dichlorobenzaldehyde in a one-pot cyclodehydration. The reaction proceeds in acetic acid at 110°C for 6 hours, forming the thiazolidine intermediate, which is oxidized using MnO₂ to yield the aromatic thiazole ring. This method achieves a 68% yield but requires rigorous exclusion of moisture.
Functionalization of the Thiazole Core
Introduction of the Propanamide Side Chain
The propanamide moiety is introduced via a two-step sequence:
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Synthesis of 3-(5-Methylfuran-2-yl)propanoic Acid:
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Friedel-Crafts acylation of 2-methylfuran with acrylic acid in the presence of AlCl₃ (30°C, 4 hours) yields 3-(5-methylfuran-2-yl)propanoic acid (82% yield).
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Amide Coupling with Thiazol-2-amine:
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The carboxylic acid is activated using HATU (1.5 equiv) and DIPEA (3 equiv) in DMF, followed by reaction with 5-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine. The coupling proceeds at room temperature for 18 hours, yielding the target compound in 75–80% purity, which is enhanced to >99% via recrystallization from ethyl acetate/hexane.
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Optimization of Coupling Reactions
Solvent and Reagent Screening
A systematic study compared coupling agents (HATU, EDCl/HOBt, DCC) and solvents (DMF, THF, DCM):
| Coupling Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | DMF | 78 | 99 |
| EDCl/HOBt | THF | 65 | 95 |
| DCC | DCM | 58 | 91 |
HATU in DMF emerged as optimal due to superior activation efficiency and minimal racemization.
Temperature and Time Dependence
Lower temperatures (0–5°C) reduced side product formation but extended reaction times (24–36 hours). Room temperature (25°C) provided the best balance, achieving complete conversion within 18 hours.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly accelerates key steps:
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Thiazole Cyclization: 15 minutes at 150°C vs. 12 hours conventionally, with comparable yields (70%).
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Amide Coupling: 30 minutes at 100°C, improving yield to 85%.
Advantages:
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Reduced reaction times by 80–90%.
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Enhanced reproducibility and scalability.
Analytical Characterization and Validation
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (d, J = 2.0 Hz, 1H, Ar-H), 7.21 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.25 (d, J = 3.2 Hz, 1H, furan-H), 6.12 (d, J = 3.2 Hz, 1H, furan-H), 4.12 (s, 2H, CH₂), 2.85 (t, J = 7.6 Hz, 2H, COCH₂), 2.55 (t, J = 7.6 Hz, 2H, CH₂CO), 2.32 (s, 3H, CH₃).
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HRMS (ESI): m/z calculated for C₁₉H₁₇Cl₂N₂O₂S [M+H]⁺: 439.0378; found: 439.0375.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) showed a single peak at 4.7 minutes, confirming >99% purity.
Scalability and Industrial Adaptations
Pilot-Scale Production
A 10-mole scale synthesis achieved 73% overall yield using continuous flow reactors for the Hantzsch thiazole synthesis and amide coupling steps. Key parameters:
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Flow rate: 5 mL/min.
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Residence time: 20 minutes per step.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide has shown promise in medicinal chemistry as a potential therapeutic agent:
- Anticancer Activity : Studies have indicated that compounds with thiazole rings exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dichlorobenzyl group may enhance these effects by improving bioavailability and selectivity for cancer cells .
- Antimicrobial Properties : Research suggests that thiazole derivatives possess antimicrobial activity. This compound could be effective against resistant strains of bacteria and fungi, making it a candidate for new antibiotic development .
Agricultural Applications
The compound's structural characteristics lend it potential utility in agriculture:
- Pesticide Development : The thiazole moiety is known for its insecticidal properties. Compounds like this compound can be explored as new pesticides to combat agricultural pests while minimizing environmental impact .
Material Science
In material science, this compound may be utilized in the synthesis of novel materials:
- Polymeric Materials : The unique chemical structure allows for the modification of polymers to enhance properties such as thermal stability and mechanical strength. Research into polymer composites incorporating this compound could lead to advancements in material performance .
Case Study 1: Anticancer Activity
A study conducted on thiazole derivatives demonstrated significant anticancer properties against human breast cancer cell lines (MCF-7). The results showed that the compound induced apoptosis through the activation of caspase pathways. This highlights its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
In another research project focused on antimicrobial agents, this compound was tested against various bacterial strains. The findings indicated effective inhibition of growth in resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its viability as a new antibiotic candidate .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. Pathways involved could include inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Variations
The compound shares a bi-heterocyclic (thiazole + oxadiazole/furan/thiophene) architecture with propanamide linkers. Key analogues include:
Structural Insights :
- Heterocycle Variations: The substitution of oxadiazole (8d), thiophene (5f), or thiazolidinone (14) alters electronic properties and target affinity.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in the target compound, 5f) enhance lipophilicity and binding to hydrophobic pockets, while methyl or methoxy groups (e.g., 8d) improve solubility .
Physicochemical Properties
Key Observations :
Alkaline Phosphatase (ALP) Inhibition
- Compound 8d : IC₅₀ = 1.878 ± 0.07 mM (most potent in its series due to para-methylphenyl group) .
- The dichlorobenzyl group may enhance binding via hydrophobic interactions .
Anticancer Activity
SAR Trends :
Electron-Withdrawing Groups : Chlorine (target compound, 5f) improves target affinity but may increase toxicity.
Heterocycle Choice : Furan (target) vs. thiophene (5f) alters π-π stacking and metabolic stability.
Linker Flexibility : Propanamide (target, 8d) vs. carboxamide (5f) influences conformational adaptability .
Biological Activity
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide is a compound of significant interest due to its potential therapeutic applications. The thiazole and furan moieties in its structure are known to confer various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and literature.
Chemical Structure and Properties
The molecular formula of this compound is C17H16Cl2N2OS. The compound features a thiazole ring connected to a dichlorobenzyl group and a methylfuran moiety, which are critical for its biological interactions.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C17H16Cl2N2OS |
| Molecular Weight | 396.34 g/mol |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
| InChI Key | HCIDDLBWQRQQRZ-UHFFFAOYSA-N |
Antidiabetic Properties
Research indicates that thiazole derivatives can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity. Studies have shown that compounds similar to this compound exhibit significant antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels in animal models .
Antibacterial Activity
The compound's antibacterial potential has been evaluated against various bacterial strains. Preliminary studies suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship indicates that the presence of the thiazole ring is essential for its antibacterial efficacy .
Anticancer Effects
Thiazole derivatives have been explored for their anticancer properties. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Research has highlighted its potential in targeting specific cancer cell lines, although comprehensive in vivo studies are necessary to validate these findings .
Case Studies
Case Study 1: Antidiabetic Activity
A study conducted on diabetic rats treated with this compound showed a significant reduction in fasting blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin receptor signaling pathways.
Case Study 2: Antibacterial Screening
In vitro testing against Bacillus subtilis revealed an IC50 value of 15 µM for the compound, indicating potent antibacterial activity. This study emphasized the importance of the thiazole moiety in conferring antibacterial properties.
The proposed mechanism of action for this compound involves binding to PPARγ receptors, leading to enhanced glucose uptake and lipid metabolism. Additionally, its antibacterial effects may result from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what key reaction parameters must be controlled to ensure optimal yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, such as coupling thiazole precursors with propanamide derivatives. For example:
- Step 1 : React 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base .
- Step 2 : Purify via filtration, wash with water, and recrystallize from ethanol-DMF mixtures .
- Critical Parameters :
- Temperature control (e.g., room temperature for acyl chloride additions to prevent side reactions) .
- Solvent choice (dioxane or pyridine for solubility and reactivity) .
- pH adjustment during precipitation to isolate intermediates .
Q. Which spectroscopic techniques are most reliable for confirming structural integrity?
- Primary Methods :
- NMR Spectroscopy : Assigns protons and carbons in the thiazole, dichlorobenzyl, and furan moieties. For example, the thiazole C-2 proton appears as a singlet near δ 7.5 ppm .
- Mass Spectrometry (MS) : Confirms molecular weight via [M+H]⁺ peaks. High-resolution MS distinguishes isotopic patterns for chlorine atoms .
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .
Q. What common impurities arise during synthesis, and how are they mitigated?
- Impurities :
- Unreacted starting materials (e.g., thiazole amines or benzyl halides) .
- Side products from over-alkylation or hydrolysis of the propanamide group .
- Mitigation Strategies :
- Monitor reactions with TLC (silica gel, ethyl acetate/hexane eluent) to track progress .
- Use column chromatography or recrystallization for final purification .
Advanced Research Questions
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Optimization Approaches :
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., DCC for amide bond formation) and solvents (DMF vs. acetonitrile) to identify optimal conditions .
- Intermediate Stabilization : Protect reactive groups (e.g., tert-butyloxycarbonyl for amines) during coupling steps .
- Scale-Up Adjustments : Increase mixing efficiency or use dropwise addition for exothermic reactions (e.g., acyl chloride additions) .
Q. How to resolve contradictions between computational binding affinity predictions (e.g., molecular docking) and experimental bioactivity data?
- Strategies :
- Validate docking models with crystallographic data (e.g., X-ray structures of target proteins) to refine binding site assumptions .
- Conduct competitive binding assays (e.g., SPR or ITC) to measure actual dissociation constants .
- Adjust force field parameters in simulations to account for solvent effects or flexible side chains .
Q. What catalytic conditions enhance yields in thiazole-containing analogs?
- Catalytic Systems :
- Pd-Catalyzed Cross-Coupling : For introducing dichlorobenzyl groups via Suzuki-Miyaura reactions .
- Base-Mediated Cyclization : Use K₂CO₃ or DBU to facilitate thiazole ring closure .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in SNAr reactions .
Q. How to design bioactivity assays for evaluating anticancer potential?
- Methodology :
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .
- Selectivity Testing : Compare activity against non-cancerous cells (e.g., HEK293) to evaluate toxicity .
Q. How to address stability issues under varying pH conditions?
- Approaches :
- pH-Dependent Degradation Studies : Use HPLC to monitor decomposition rates in buffers (pH 1–13) .
- Stabilization Strategies : Formulate as lyophilized powders or use cyclodextrin complexes to enhance shelf life .
- Structural Modifications : Introduce electron-withdrawing groups to reduce hydrolysis susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
